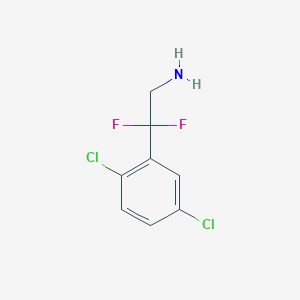
2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorobenzene, which is subjected to a halogenation reaction to introduce fluorine atoms.
Amination: The final step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Halogenation: Utilizing continuous flow reactors to ensure efficient and consistent halogenation.
Automated Fluorination: Employing automated systems to control the fluorination process, ensuring high yield and purity.
Catalytic Amination: Using catalysts to facilitate the amination process, improving reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of hydroxylated or alkoxylated derivatives.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorophenylamine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,2-Difluoroethanamine: Lacks the dichlorophenyl group, leading to distinct reactivity and applications.
2,5-Dichlorobenzylamine: Contains a benzyl group instead of an ethanamine backbone, affecting its chemical behavior.
Uniqueness
2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine is unique due to the combination of dichlorophenyl and difluoroethanamine moieties. This dual substitution pattern imparts specific chemical reactivity and potential biological activity that is not observed in similar compounds.
Properties
Molecular Formula |
C8H7Cl2F2N |
|---|---|
Molecular Weight |
226.05 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7Cl2F2N/c9-5-1-2-7(10)6(3-5)8(11,12)4-13/h1-3H,4,13H2 |
InChI Key |
NVQCFTPZWWDXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CN)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















